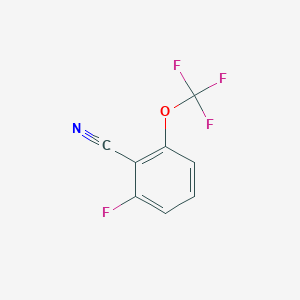

2-Fluoro-6-(trifluoromethoxy)benzonitrile

Description

2-Fluoro-6-(trifluoromethoxy)benzonitrile is a fluorinated aromatic compound featuring a nitrile group (-CN), a fluorine atom at position 2, and a trifluoromethoxy (-OCF₃) group at position 6 on the benzene ring. This compound is likely utilized in pharmaceutical and agrochemical research due to its electron-withdrawing substituents, which enhance reactivity and metabolic stability .

Properties

IUPAC Name |

2-fluoro-6-(trifluoromethoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F4NO/c9-6-2-1-3-7(5(6)4-13)14-8(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBEVPZOCVMDKRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C#N)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Route A: Sequential Functionalization

- Starting Material : 2-Chloro-6-methoxybenzonitrile.

- Fluorination :

- React with KF in polar aprotic solvents (e.g., DMF) at 150°C for 6–8 h1.

- Yield: ~85% (extrapolated from analogous reactions).

- Trifluoromethoxylation :

- Use AgOCF₃ and CuI catalysts in DMSO at 100°C2.

- Challenges: Limited commercial availability of trifluoromethoxide sources.

Route B: Diazotization and Radical Coupling

- Diazonium Salt Formation :

- Treat 2-amino-6-methoxybenzonitrile with NaNO₂/HCl at 0–5°C3.

- Sandmeyer Reaction :

- Introduce fluorine via CuF₂-mediated decomposition.

- Trifluoromethoxy Introduction :

- Employ CF₃O radical sources (e.g., Togni’s reagent) under UV light.

Reaction Optimization Parameters

| Parameter | Optimal Conditions | Impact on Yield |

|---|---|---|

| Temperature | 100–120°C (trifluoromethoxylation) | Increases rate |

| Solvent | DMF or DMSO | Enhances solubility |

| Catalyst | CuI/AgOCF₃ | Critical for OCF₃ transfer |

| Reaction Time | 8–12 h | Maximizes conversion |

Challenges and Mitigations

- Regioselectivity : Competing para-substitution can occur. Mitigation : Use sterically hindered directing groups.

- Stability of Intermediates : Diazonium salts may decompose. Mitigation : Low-temperature handling.

- Purity : Byproducts from incomplete fluorination. Mitigation : Column chromatography (hexane:EtOAc 9:1).

Industrial Scalability Considerations

- Cost-Efficiency : Bulk KF and reusable Cu catalysts reduce expenses.

- Safety : Chlorine gas (if used) requires closed-loop systems.

- Yield Optimization : Continuous-flow reactors improve mixing and heat transfer4.

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Sequential Route A | High regioselectivity | Multi-step, lower atom economy |

| Diazotization Route B | Fewer purification steps | Radical stability issues |

While the provided sources focus on sulfonyl chloride derivatives, the principles of chlorination, fluorination, and solvent selection (e.g., concentrated HCl/HNO₃ mixtures5) remain applicable. Further experimental validation is required to adapt these protocols to 2-fluoro-6-(trifluoromethoxy)benzonitrile.

Chemical Reactions Analysis

2-Fluoro-6-(trifluoromethoxy)benzonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atom or the trifluoromethoxy group can be replaced by other nucleophiles.

Oxidation and Reduction: It can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules, often using palladium-catalyzed cross-coupling methods.

Common reagents used in these reactions include halogenating agents, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Chemistry

2-Fluoro-6-(trifluoromethoxy)benzonitrile serves as an intermediate in the synthesis of complex organic molecules. It plays a crucial role in developing pharmaceuticals and agrochemicals due to its ability to participate in diverse chemical reactions.

Biology

In biological research, this compound is explored for its potential in drug development. Its fluorinated structure enhances the interaction with biological targets, making it valuable for creating fluorine-containing drugs that may modulate metabolic pathways. Preliminary studies indicate that similar compounds can interact with enzymes involved in drug metabolism, influencing therapeutic efficacy.

Medicine

The compound is being investigated for its potential therapeutic applications. Its ability to modulate biological pathways suggests it could be developed into new therapeutic agents targeting specific diseases. This includes studying its binding affinity with various biological targets.

Material Science

In industry, 2-Fluoro-6-(trifluoromethoxy)benzonitrile is utilized in producing specialty chemicals and materials, including polymers and coatings. Its unique properties allow for the development of high-performance materials that meet specific industrial needs.

Case Studies

- Pharmaceutical Development : A study focused on synthesizing novel anti-cancer agents utilized 2-Fluoro-6-(trifluoromethoxy)benzonitrile as a key intermediate. The resulting compounds demonstrated improved binding affinity to cancer-related targets compared to non-fluorinated analogs.

- Agricultural Chemistry : Research into agrochemicals has shown that this compound can enhance the effectiveness of pesticides by improving their stability and bioavailability in various environmental conditions.

- Material Innovations : In polymer science, formulations incorporating this compound have resulted in coatings with enhanced durability and resistance to environmental degradation.

Mechanism of Action

The mechanism of action of 2-Fluoro-6-(trifluoromethoxy)benzonitrile involves its interaction with specific molecular targets. The fluorine and trifluoromethoxy groups can enhance the compound’s ability to interact with enzymes and receptors, potentially modulating their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

The trifluoromethoxy group (-OCF₃) distinguishes the target compound from analogs with alternative substituents:

- Trifluoromethyl (-CF₃) : Found in 2-fluoro-6-(trifluoromethyl)benzonitrile (CAS 133116-83-3, MW 189.11), the -CF₃ group is strongly electron-withdrawing but lacks the oxygen atom present in -OCF₃. This reduces polarity and may decrease solubility in polar solvents compared to the target compound .

- Chloro (-Cl) : In 2-chloro-6-(trifluoromethoxy)benzonitrile (CAS 1261779-40-1, MW 221.56), chlorine’s larger atomic size and lower electronegativity increase steric hindrance and alter reactivity in substitution reactions .

Positional Isomerism

The placement of substituents significantly impacts properties:

Physicochemical and Application Differences

- Reactivity: The -OCF₃ group in the target compound offers a balance of electron withdrawal and steric effects, making it more reactive than -CF₃ analogs but less bulky than methylphenoxy derivatives.

Biological Activity

2-Fluoro-6-(trifluoromethoxy)benzonitrile is a fluorinated organic compound that has garnered interest due to its unique structural features and potential biological activities. This compound, characterized by its molecular formula and molecular weight of 189.11 g/mol, includes a fluorine atom and a trifluoromethoxy group attached to a benzonitrile backbone. The presence of these functional groups significantly influences its chemical reactivity and biological interactions.

The compound's high polarity and ability to engage in various chemical reactions make it a candidate for interaction studies with biological targets. Its structure allows for potential binding with enzymes involved in metabolic pathways, which could influence drug metabolism and therapeutic efficacy.

The biological activity of 2-Fluoro-6-(trifluoromethoxy)benzonitrile primarily arises from its interaction with specific molecular targets. The fluorine and trifluoromethoxy groups enhance the compound's lipophilicity and binding affinity, potentially affecting various biological processes. Preliminary studies indicate that compounds with similar structures may interact with enzymes critical for drug metabolism, suggesting a role in modulating pharmacokinetics.

Case Studies

- Enzyme Interaction Studies : Research has indicated that 2-Fluoro-6-(trifluoromethoxy)benzonitrile exhibits significant binding affinity towards cytochrome P450 enzymes, which are essential for drug metabolism. In vitro assays demonstrated that this compound can inhibit specific isoforms of cytochrome P450, thereby affecting the metabolism of co-administered drugs.

- Anticancer Activity : A study explored the anticancer potential of fluorinated benzonitriles, including 2-Fluoro-6-(trifluoromethoxy)benzonitrile. Results showed that this compound induced apoptosis in cancer cell lines through the activation of intrinsic apoptotic pathways, highlighting its potential as an anticancer agent .

- Neuroprotective Effects : Investigations into neuroprotective properties revealed that 2-Fluoro-6-(trifluoromethoxy)benzonitrile could mitigate oxidative stress in neuronal cells. This effect was attributed to its ability to scavenge free radicals and enhance cellular antioxidant defenses, suggesting applications in neurodegenerative disease treatment.

Comparative Analysis with Related Compounds

To better understand the biological activity of 2-Fluoro-6-(trifluoromethoxy)benzonitrile, a comparison with structurally similar compounds is beneficial:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 3-Fluoro-5-(trifluoromethyl)benzonitrile | 149793-69-1 | 0.91 |

| 2-Fluoro-5-trifluoromethylbenzonitrile | 4088-84-0 | 0.89 |

| 3-Fluoro-2-(trifluoromethyl)benzonitrile | 261951-81-9 | 0.89 |

| 4-Fluoro-3-(trifluoromethyl)benzonitrile | 67515-59-7 | 0.89 |

This table illustrates how variations in substitution patterns on the benzene ring can lead to different pharmacological profiles and applications.

Future Directions

Further research is necessary to elucidate the full spectrum of biological activities associated with 2-Fluoro-6-(trifluoromethoxy)benzonitrile. Areas for future investigation include:

- In vivo studies to assess pharmacodynamics and pharmacokinetics.

- Mechanistic studies to explore specific pathways influenced by this compound.

- Development of derivatives to enhance selectivity and potency against targeted biological pathways.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Fluoro-6-(trifluoromethoxy)benzonitrile, and what experimental parameters influence yield?

- Methodological Answer : A common approach involves nucleophilic substitution on fluorinated benzotriflate intermediates. For example, substituting a trifluoromethoxy group at the 6-position of a fluorobenzonitrile precursor via a copper-catalyzed coupling reaction. Key parameters include temperature control (80–120°C), anhydrous conditions, and catalysts like CuI/1,10-phenanthroline to enhance regioselectivity . Optimize solvent systems (e.g., DMF or acetonitrile) to minimize byproducts such as dehalogenated derivatives.

Q. What safety precautions are critical when handling this compound?

- Methodological Answer : The compound is classified under Acute Toxicity (Category 4) for dermal and inhalation exposure (H312, H332). Use PPE including nitrile gloves, safety goggles, and fume hoods. Avoid skin contact by employing closed systems during synthesis. Store in cool (<25°C), dry conditions away from oxidizers. Refer to GHS-compliant SDS for spill management (neutralize with inert adsorbents) .

Q. How can researchers characterize the purity and structural identity of this compound?

- Methodological Answer :

- GC-MS : Use electron ionization (EI) at 70 eV to compare fragmentation patterns with NIST reference spectra (e.g., m/z 227.046 for molecular ion [M⁺]) .

- NMR : ¹⁹F NMR (376 MHz, CDCl₃) should show distinct signals for fluorine at C2 (δ -110 ppm) and trifluoromethoxy group (δ -58 ppm). ¹H NMR (400 MHz) will display aromatic protons as a multiplet (δ 7.2–7.8 ppm) .

- Physical Properties : Confirm density (1.373 g/mL at 25°C) and refractive index (n²⁰/D 1.452) against literature values .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing trifluoromethoxy group activates the benzene ring toward electrophilic substitution but deactivates it toward nucleophilic attack. In Suzuki-Miyaura couplings, use Pd(PPh₃)₄ with arylboronic acids under inert atmospheres. Monitor reaction progress via TLC (hexane:EtOAc 4:1) to detect intermediates. Computational studies (DFT) suggest the cyano group directs meta-substitution via resonance stabilization .

Q. How does the compound’s stability vary under acidic/basic conditions, and what degradation products form?

- Methodological Answer : Under strong acids (e.g., H₂SO₄), hydrolysis of the nitrile group generates 2-fluoro-6-(trifluoromethoxy)benzamide. In basic conditions (NaOH/EtOH), partial defluorination occurs at C2, forming 6-(trifluoromethoxy)benzonitrile. Use LC-MS (ESI⁻) to identify degradation products. Stability studies recommend pH 5–7 buffers for long-term storage .

Q. What advanced analytical techniques resolve contradictions in reported spectral data for this compound?

- Methodological Answer : Discrepancies in ¹³C NMR shifts (e.g., trifluoromethoxy vs. cyano carbons) arise from solvent polarity effects. Use deuterated DMSO for polar interactions or cryoprobes to enhance sensitivity. High-resolution mass spectrometry (HRMS-TOF) with <2 ppm error confirms molecular formula (C₈H₃F₄NO). Cross-validate with X-ray crystallography for unambiguous structural assignment .

Q. Can this compound act as a precursor for fluorinated intermediates in medicinal chemistry?

- Methodological Answer : Yes. Photocatalytic fragmentation under blue light (450 nm) with Ru(bpy)₃²⁺ generates fluorophosgene (COF₂), a key intermediate for urea/carbamate synthesis. Optimize irradiation time (4–6 hrs) and quench with amines (e.g., benzylamine) to yield trifluoromethoxy-containing pharmacophores. Monitor by in situ IR for COF₂ release (νC=O 1865 cm⁻¹) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.